N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-propan-2-yl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(2)16-15(20)19-7-3-5-11(9-19)13-17-18-14(21-13)12-6-4-8-22-12/h4,6,8,10-11H,3,5,7,9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDRFQYQKBWGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.
Final Coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the piperidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Step 1: Formation of the 1,3,4-Oxadiazole Ring
The oxadiazole ring is typically synthesized via oxidative cyclization of amidoximes or related precursors. For example:
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Oxidative cyclization using reagents like NBS/DBU or I₂/K₂CO₃ under room temperature conditions .
-
Alternative methods involve N-halogenation of amidoximes followed by dehydrohalogenation to form the aromatic oxadiazole ring .
Step 2: Coupling of Thiophen-2-yl Group
The thiophen-2-yl substituent is likely introduced through nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., Suzuki coupling). Specific conditions may include:
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Electrophilic substitution using thiophen-2-yl halides or triflates.
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Base-mediated coupling under inert atmospheres to prevent oxidation.
Step 3: Piperidine-1-Carboxamide Formation
The piperidine-1-carboxamide moiety is synthesized via amidation of piperidine with a carboxylic acid derivative. Key steps include:
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Activation of carboxylic acids (e.g., using coupling agents like DCC or HATU).
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Nucleophilic attack by the piperidine amino group on the activated carbonyl .
Oxidative Cyclization Mechanism
The formation of the 1,3,4-oxadiazole involves a two-step process :
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N-halogenation : Amidoxime undergoes halogenation at the nitrogen atom.
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Cyclization : Base-induced elimination of HX (X = halide) forms the aromatic oxadiazole ring .
Amidation Mechanism
The amidation reaction likely proceeds via:
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Activation : Conversion of the carboxylic acid to an activated intermediate (e.g., mixed carbonic acid anhydride).
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Nucleophilic Attack : Piperidine’s amine group attacks the electrophilic carbonyl carbon, forming the amide bond .
Key Reactions and Reagents
Biological Significance
While the focus is on chemical reactions, the compound’s structure—featuring a piperidine ring and oxadiazole—suggests potential target binding (e.g., enzymes or receptors) for therapeutic applications .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide as an anticancer agent. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study published in the Tropical Journal of Pharmaceutical Research, derivatives of 1,3,4-oxadiazole were synthesized and tested for anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The IC50 values for these compounds ranged from 10 to 25 µM, showing promising results compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Effects
The antimicrobial properties of this compound have also been investigated. Compounds containing oxadiazole moieties are known for their broad-spectrum antimicrobial activities.
Data Table: Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(propan-2-yl)-3-[5-(thiophen-2-y... | Staphylococcus aureus | 32 µg/mL |
| N-(propan-2-yl)-3-[5-(thiophen-2-y... | Escherichia coli | 16 µg/mL |
| N-(propan-2-yl)-3-[5-(thiophen-2-y... | Candida albicans | 64 µg/mL |
In a recent publication, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species . The mechanism of action is believed to involve disruption of microbial cell membranes.
Neuropharmacology
The neuropharmacological applications of N-(propan-2-yl)-3-[5-(thiophen-2-y...]-piperidine derivatives have gained attention in the context of treating neurodegenerative diseases.
Insights into Neuroprotective Properties
Research indicates that compounds with similar structures exhibit neuroprotective effects through anti-inflammatory pathways and modulation of neurotransmitter systems. For instance, studies have shown that derivatives can inhibit the release of pro-inflammatory cytokines in neuronal cultures exposed to neurotoxic agents .
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
a) 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Key Differences :
- Oxadiazole isomer: 1,2,4-oxadiazole (vs. 1,3,4-oxadiazole in the target compound).
- Substituent: 4-Fluorophenyl (electron-withdrawing) replaces thiophen-2-yl.
- Implications :
- The 1,2,4-oxadiazole isomer may alter planarity and hydrogen-bond acceptor positions.
- Fluorine enhances lipophilicity and metabolic stability but reduces π-π stacking compared to thiophene.
- Activity : Demonstrated high binding affinity against Mycobacterium tuberculosis targets .
b) 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
- Key Differences :
- Substituent: Trifluoromethyl (strongly electron-withdrawing) replaces thiophen-2-yl.
- Carboxamide group: 3-(Trifluoromethyl)phenyl instead of isopropyl.
- Implications :
- Trifluoromethyl groups increase metabolic stability and hydrophobicity but may reduce solubility.
- The bulky aryl carboxamide could sterically hinder receptor binding.
- Structural Note: Molecular weight is 408.3 g/mol, higher than the target compound due to trifluoromethyl groups .
Core Heterocycle Modifications
a) 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
- Key Differences: Core structure: Tetrazole (non-aromatic, acidic) replaces oxadiazole. Substituent: 4-Ethylphenyl and tetrazole-methyl groups.
- Implications :
- Tetrazole’s ionizable nature at physiological pH may enhance solubility but reduce membrane permeability.
- Ethylphenyl provides moderate hydrophobicity.
- Activity : High binding affinity in antituberculosis screens, likely due to charge interactions with targets .
b) Compound SC06-0833 (3-(acetyl{2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}amino)-N-(3-fluoro-2-methylphenyl)piperidine-1-carboxamide)
- Key Differences: Substituent: Acetylated aminoethyl-1,2,4-oxadiazole and fluoro-methylphenyl groups. Structural Complexity: Furopyridine core (absent in the target compound).
- Implications :
Research Implications
- Thiophene vs. Fluorinated Groups : Thiophene’s aromaticity may favor interactions with hydrophobic enzyme pockets, while fluorinated analogs prioritize metabolic stability.
- Carboxamide Variations : Isopropyl (target) provides a balance of hydrophobicity and steric bulk, whereas aryl carboxamides (e.g., trifluoromethylphenyl) may limit bioavailability due to increased molecular weight.
Biological Activity
N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a piperidine ring substituted with a propan-2-yl group and a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl moiety. This unique combination of functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4OS |
| Molecular Weight | 334.39 g/mol |
| CAS Number | [Not available] |
Research indicates that compounds containing the oxadiazole and thiophene moieties exhibit various mechanisms of action:
- Antitumor Activity : Compounds similar to N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of 1,3,4-thiadiazole have been noted for their ability to inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .
- Enzyme Inhibition : The oxadiazole ring has been associated with the inhibition of carbonic anhydrases (CAs), which are implicated in various cancers. Certain derivatives exhibited selective inhibition at nanomolar concentrations .
- Receptor Interaction : The presence of the thiophene ring suggests potential interactions with serotonin receptors, which could modulate neurotransmitter activity and influence mood disorders .
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can arrest the cell cycle in cancerous cells. For example, one study reported that certain oxadiazole derivatives led to significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the micromolar range .
Case Studies
- Case Study on Oxadiazole Derivatives : A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The most active compounds showed IC50 values as low as 0.65 µM against MCF-7 cells and demonstrated selectivity towards cancerous cells over normal cells .
- Molecular Docking Studies : Molecular docking studies conducted on similar compounds indicated strong hydrophobic interactions with target receptors, suggesting that modifications to the oxadiazole core could enhance binding affinity and biological activity .
Q & A
Basic: What are the standard synthetic routes for N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide?
Methodological Answer:
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylthiosemicarbazides using dehydrating agents like POCl₃. For example, a similar 1,3,4-thiadiazole compound was synthesized by refluxing 4-phenyl butyric acid and N-phenylthiosemicarbazide with POCl₃ at 90°C for 3 hours, followed by precipitation at pH 8-9 . Adapting this method, the oxadiazole core in the target compound could be formed via cyclization of a thiosemicarbazide intermediate. The piperidine carboxamide moiety may be introduced via nucleophilic substitution or coupling reactions, requiring careful optimization of solvent (e.g., DMF or DCM) and temperature to avoid side reactions.
Basic: How can researchers structurally characterize this compound to confirm purity and identity?
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and chromatographic techniques:
- NMR (¹H, ¹³C, 2D-COSY/HMBC): To verify the piperidine ring conformation, oxadiazole/thiophene connectivity, and carboxamide linkage.
- Mass Spectrometry (HRMS/ESI-MS): To confirm molecular weight and fragmentation patterns.
- HPLC: For purity assessment (≥95% is typical for pharmacological studies; see similar compounds in and ) .
- X-ray crystallography: Optional for absolute stereochemical confirmation if crystalline derivatives are obtainable.
Advanced: How can synthesis yields be optimized using statistical experimental design?
Methodological Answer:
Design of Experiments (DoE) methodologies, such as factorial or response surface designs, can systematically identify critical factors (e.g., reagent stoichiometry, temperature, reaction time). For instance, a central composite design might optimize POCl₃ concentration and reflux duration to maximize oxadiazole cyclization efficiency . Computational tools (e.g., ICReDD’s quantum chemical reaction path searches) can predict optimal conditions by modeling transition states and intermediates, reducing trial-and-error experimentation . Post-synthesis, ANOVA analysis of yield data can resolve conflicting parameter effects.
Advanced: What strategies address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., anti-inflammatory vs. null results) may arise from assay variability, cell line differences, or impurity profiles. To resolve these:
- Standardize assays: Use validated cell lines (e.g., RAW264.7 for inflammation) and control for batch-to-batch compound purity via HPLC .
- Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple replicates.
- Molecular docking: Compare binding affinities to target proteins (e.g., COX-2 or kinases) using software like AutoDock Vina, cross-referencing with experimental IC₅₀ data .
- Meta-analysis: Apply statistical frameworks to reconcile conflicting datasets (see for comparative methodologies) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
While specific toxicity data for this compound may be limited (e.g., notes "无资料" for similar structures), general precautions include:
- PPE: Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃).
- Waste disposal: Neutralize acidic/byproduct streams before disposal, adhering to institutional guidelines .
- Emergency handling: In case of spills, absorb with inert material (e.g., vermiculite) and treat contaminated surfaces with sodium bicarbonate.
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR modeling: Train models using bioactivity data from analogs (e.g., oxadiazole/thiophene derivatives) to predict structural modifications that improve target binding .
- Dynamics simulations: Run MD simulations to assess compound stability in biological matrices (e.g., plasma protein binding).
- Fragment-based design: Replace the propan-2-yl group with bulkier substituents (e.g., cyclopropylmethyl) to enhance lipophilicity, guided by LogP predictions .
- ADMET profiling: Use tools like SwissADME to optimize bioavailability and minimize hepatotoxicity risks .
Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Knockout/knockdown models: Use CRISPR/Cas9 to silence putative targets (e.g., kinases) in cell lines and assess rescue phenotypes.
- Pull-down assays: Employ biotinylated derivatives to isolate binding partners from lysates, identified via LC-MS/MS proteomics.
- Transcriptomics: RNA-seq can reveal pathway-level changes (e.g., NF-κB or MAPK) post-treatment.
- In vivo models: Test efficacy in zebrafish or murine inflammation models, correlating plasma concentrations (via LC-MS) with phenotypic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
